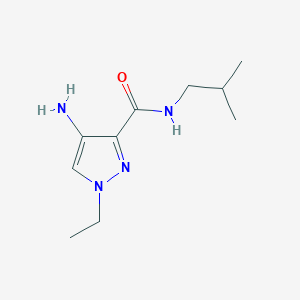

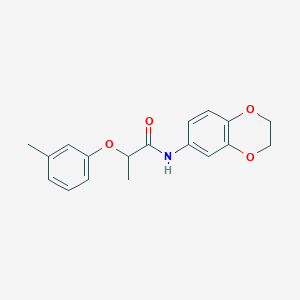

![molecular formula C15H15N3O4S B5589486 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid](/img/structure/B5589486.png)

1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of organic chemicals that includes functionalities like thiazol and piperidine. These compounds are of interest in chemical research due to their complex structures and potential applications in various fields, such as materials science and pharmacology.

Synthesis Analysis

- The synthesis of similar compounds involves complex organic reactions. For example, the synthesis of related piperidine compounds involves forming hydrogen-bonded complexes and studying their structures using spectroscopic methods and theoretical calculations (Anioła et al., 2016).

Molecular Structure Analysis

- The molecular structure of such compounds is often analyzed using techniques like X-ray crystallography, Raman, and FTIR spectroscopies. These methods help in understanding the arrangement of atoms and the geometry of the molecule (Anioła et al., 2016).

Chemical Reactions and Properties

- Piperidine-based compounds can undergo various chemical reactions. For instance, certain piperidine compounds react with aromatic diazonium salts to afford different derivatives like pyridazine, oxadiazole, and triazole derivatives (Abdallah et al., 2007).

Scientific Research Applications

Luminescence Sensitization in Rare Earth Complexes

Thiophenyl-derivatized nitrobenzoic acid ligands, structurally related to the chemical compound , have been evaluated for their potential in sensitizing Eu(III) and Tb(III) luminescence. These studies aim at exploring the efficiency of such compounds in enhancing the luminescent properties of rare earth complexes. The research highlights the crystallographic characteristics and luminescent behavior of these complexes, underscoring their potential applications in materials science, particularly in the development of new luminescent materials with enhanced brightness and stability (Viswanathan & Bettencourt-Dias, 2006).

Synthesis and Characterization of Piperidinium Complexes

Research involving the synthesis and characterization of piperidinium complexes, including those with nitrophenolate derivatives, reveals intricate details about hydrogen-bonded structures and their implications for material science and drug development. Such studies provide insights into the molecular architecture and interactions of piperidine derivatives, which are crucial for understanding their reactivity and potential applications in designing new compounds with desired physical or biological properties (Anioła et al., 2016).

Reactivity and Synthesis Pathways

Investigations into the reactivity and novel synthesis pathways of compounds featuring nitrophenyl and thiazolyl groups, similar to the target compound, shed light on their potential applications in synthetic chemistry. Such research can lead to the development of new synthetic methods and intermediates for pharmaceuticals and materials science. Understanding the mechanisms and outcomes of these reactions is essential for expanding the toolkit of synthetic chemists and developing new compounds with specific functions or activities (Androsov & Neckers, 2007).

Antimicrobial and Anticancer Research

Derivatives of piperidine and thiazolidinone, which share structural motifs with the chemical compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. Such studies are foundational in the search for new therapeutic agents. The synthesis, spectral analysis, and biological evaluation of these compounds contribute to the understanding of their potential in treating diseases, paving the way for the development of new drugs with improved efficacy and safety profiles (Khalid et al., 2016).

Mechanism of Action

The synthesized 1,3,4-thiadiazole derivatives were tested for their antinociceptive effects on nociceptive pathways of the nervous system . The effects of these compounds against mechanical, thermal and chemical stimuli were evaluated by tail-clip, hot-plate and acetic acid-induced writhing tests, respectively .

Future Directions

The future directions of research on 1,3,4-thiadiazole derivatives could involve further exploration of their wide biological properties and potential applications in pharmaceutical and industrial fields . More research is also needed to understand their mechanism of action and to evaluate their safety and efficacy .

properties

IUPAC Name |

1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c19-14(20)11-5-7-17(8-6-11)15-16-13(9-23-15)10-1-3-12(4-2-10)18(21)22/h1-4,9,11H,5-8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZJUMPDOMPRGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6998821 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5589403.png)

![2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B5589408.png)

![[rel-(3R,4R)-1-[3-(2-aminoethyl)benzyl]-4-(1-azepanylmethyl)-3-pyrrolidinyl]methanol dihydrochloride](/img/structure/B5589422.png)

![9-methyl-13-(3-phenoxybenzylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5589428.png)

![1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine](/img/structure/B5589431.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-8-fluoro-4(1H)-quinolinone](/img/structure/B5589448.png)

![tetrahydro-2-furanylmethyl 6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B5589455.png)

![8-methoxy-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5589467.png)

![3-[(3-fluoro-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5589491.png)